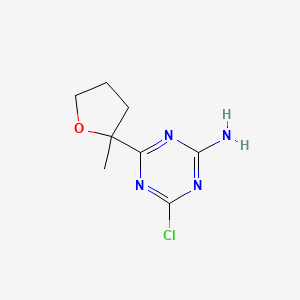![molecular formula C13H16O B13182970 2-[(3-Cyclobutylphenyl)methyl]oxirane](/img/structure/B13182970.png)
2-[(3-Cyclobutylphenyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Cyclobutylphenyl)methyl]oxirane is a chemical compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol . It is an oxirane derivative, which means it contains a three-membered ring consisting of two carbon atoms and one oxygen atom. This compound is used primarily in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyclobutylphenyl)methyl]oxirane typically involves the reaction of a cyclobutyl-substituted benzyl halide with an epoxide-forming reagent. One common method is the reaction of 3-cyclobutylbenzyl chloride with a base such as sodium hydroxide in the presence of an epoxidizing agent like m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under controlled temperature conditions to ensure the formation of the oxirane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyclobutylphenyl)methyl]oxirane undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Oxiranes: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2-[(3-Cyclobutylphenyl)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Cyclobutylphenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity allows it to participate in ring-opening reactions, forming various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Ethylene Oxide: A simpler oxirane compound used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another oxirane derivative used in the production of polyether polyols and as a fumigant.
Epichlorohydrin: Used in the production of epoxy resins and as a precursor for various chemicals.
Uniqueness
2-[(3-Cyclobutylphenyl)methyl]oxirane is unique due to its cyclobutyl-substituted phenyl group, which imparts distinct chemical properties and reactivity compared to simpler oxirane compounds. This uniqueness makes it valuable in specialized research applications and as a precursor for synthesizing more complex molecules .
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-[(3-cyclobutylphenyl)methyl]oxirane |
InChI |
InChI=1S/C13H16O/c1-3-10(8-13-9-14-13)7-12(6-1)11-4-2-5-11/h1,3,6-7,11,13H,2,4-5,8-9H2 |
InChI Key |
GSBQWNOGJVDNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=CC(=C2)CC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13182893.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182901.png)
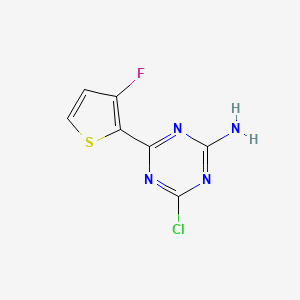
![[1-(Chloromethyl)cyclopropyl]cyclohexane](/img/structure/B13182920.png)
![Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate](/img/structure/B13182921.png)
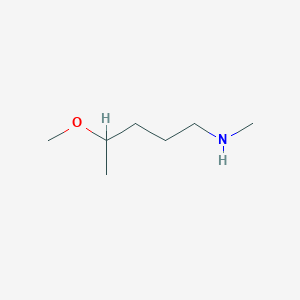
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182927.png)
![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane](/img/structure/B13182932.png)

![3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)
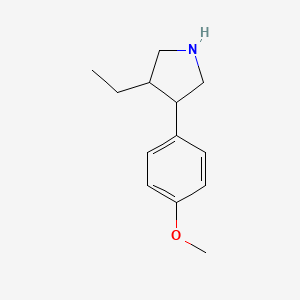
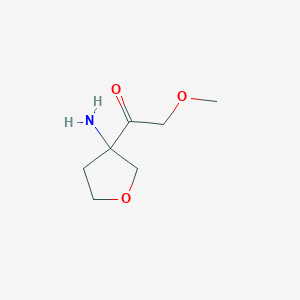
![4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B13182975.png)
